molecular formula C9H5FO3 B6242642 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 2680542-11-2

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No. B6242642
CAS RN: 2680542-11-2
M. Wt: 180.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione (6-FMD) is an organic compound with a wide range of applications in scientific research. It is an important aromatic compound due to its unique structure and properties. 6-FMD is a versatile compound that can be used in a variety of different applications, from synthesis and drug discovery to biochemical and physiological research.

Scientific Research Applications

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione has a wide range of applications in scientific research. It has been used in drug discovery, as it has been found to inhibit the growth of certain types of cancer cells. It has also been used in the synthesis of other compounds, such as polymers and pharmaceuticals. In addition, 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione has been used in biochemical and physiological research, as it has been found to have an effect on certain enzymes and receptors.

Mechanism of Action

The exact mechanism of action of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione is not yet fully understood. However, it is believed that 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione binds to certain enzymes and receptors in the body, which inhibits their activity. This inhibition of activity leads to the desired biochemical and physiological effects of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione have been studied in detail. It has been found to have an effect on certain enzymes and receptors, which leads to changes in the biochemical and physiological processes in the body. For example, 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione has been found to inhibit the growth of certain types of cancer cells, as well as having an effect on the immune system.

Advantages and Limitations for Lab Experiments

The use of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione in lab experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound to synthesize, which makes it a good choice for experiments that require large quantities of the compound. In addition, 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione is a relatively stable compound, which makes it suitable for use in a variety of different experiments. However, there are some limitations to the use of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione in lab experiments, such as its low solubility in water and its low volatility.

Future Directions

There are a number of potential future directions for 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione research. For example, further research could be conducted into the mechanism of action of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione, as well as its effects on different biochemical and physiological processes. In addition, further research could be conducted into the synthesis of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione, in order to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted into the use of 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione in drug discovery, in order to develop new and more effective drugs.

Synthesis Methods

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione can be synthesized by a variety of different methods. The most common method is through the reaction of 1,3-dihydro-2-benzofuran-1,3-dione and 6-fluoro-4-methylbenzoic acid. This reaction produces 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione as the main product. Other methods of synthesis include the reaction of 1,3-dihydro-2-benzofuran-1,3-dione with 6-fluoro-4-methylbenzaldehyde, the reaction of 1,3-dihydro-2-benzofuran-1,3-dione with 6-fluoro-4-methylbenzyl chloride, and the reaction of 1,3-dihydro-2-benzofuran-1,3-dione with 6-fluoro-4-methylbenzoyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione involves the condensation of 4-methylresorcinol with ethyl acetoacetate, followed by cyclization and fluorination reactions.", "Starting Materials": [ "4-methylresorcinol", "ethyl acetoacetate", "sodium ethoxide", "fluorine gas", "acetic acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add sodium ethoxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and add acetic acid to adjust the pH to 4.0. Extract the product with diethyl ether and wash the organic layer with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in acetic acid and add sodium bicarbonate until the pH reaches 7.0. Heat the mixture under reflux for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Dissolve the dried product in acetic acid and add fluorine gas until the reaction is complete. Purify the product by column chromatography to obtain 6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione as a white solid." ] }

CAS RN

2680542-11-2

Product Name

6-fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione

Molecular Formula

C9H5FO3

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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